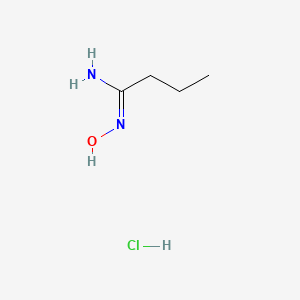

N'-Hydroxybutyrimidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-Hydroxybutyrimidamide” is a chemical compound. Its empirical formula is C4H10N2O . The hydrochloride form of this compound would include a chloride (Cl) atom, making its formula C4H11ClN2O.

Molecular Structure Analysis

The molecular weight of “N’-Hydroxybutyrimidamide” is 102.14 . The hydrochloride form of this compound would have a higher molecular weight due to the additional chloride atom.Applications De Recherche Scientifique

Cancer Research : N-(4-hydroxyphenyl)retinamide (HPR), a synthetic retinoid, demonstrates antiproliferative and apoptotic activity in cancer chemoprevention. It induces intracellular free radicals, specifically hydroperoxides, leading to apoptosis in vitro. This effect is specific to HPR and does not occur with other retinoids, suggesting a unique mechanism of action for HPR in cancer therapy (Delia et al., 1997).

Pharmaceutical Analysis : The influence of certain amines and ammonium salts, like N-nonylamine and di-n-hexylamine, on anodic stripping voltammetry for various elements, including thallium and lead, has been studied. This research is significant for pharmaceutical analysis and environmental monitoring (Ciszewski & Lukaszewski, 1983).

Antioxidant Research : N-acetylcysteine (NAC), a potent antioxidant, affects oxidized DNA structures, potentially reducing the mutagenic potential of oxidized DNA. This insight is crucial for understanding the role of antioxidants in preventing diseases like cancer (Malins et al., 2002).

Biological Research : Hydroxytyrosol (HT), another antioxidant, has been shown to ameliorate oxidative stress and nuclear factor kappaB activation in cell models. This finding is essential for understanding the cellular mechanisms of oxidative stress and inflammation (Zhang et al., 2009).

Environmental Science : The degradation kinetics and mechanisms of pharmaceuticals like sulfamethoxazole and trimethoprim in synthetic human urine were investigated using advanced oxidation processes. This study is relevant for environmental pollution control and wastewater treatment (Zhang et al., 2015).

Medical Application : The use of hydroxybutyrate near-patient testing for evaluating new endpoints in intravenous insulin therapy for diabetic ketoacidosis in children. This research has significant implications for pediatric diabetes management (Noyes et al., 2007).

Propriétés

IUPAC Name |

N'-hydroxybutanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLFHKFCHMEABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N/O)/N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2627879.png)

![ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2627881.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2627883.png)

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2627884.png)

![N-(4-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2627888.png)

![N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2627890.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)

![Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2627895.png)